Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)-
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Overview
Description
Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)-: is a heterocyclic aromatic compound that features a benzothiazole ring fused with a pyridine ring, substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- typically involves the cyclization of 2-aminothiophenol with aldehydes or ketones. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- have shown promise in the treatment of diseases such as cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential .
Industry: In industry, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the pyridine and phenyl substitutions.
Thiazole: Lacks the fused benzene ring.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the benzothiazole ring.
Uniqueness: Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- is unique due to its combination of a benzothiazole ring with a pyridine ring and phenyl groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
76115-80-5 |
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Molecular Formula |
C24H16N2S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyridin-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C24H16N2S/c1-3-9-17(10-4-1)19-15-21(18-11-5-2-6-12-18)25-22(16-19)24-26-20-13-7-8-14-23(20)27-24/h1-16H |
InChI Key |
LBSIRBURWUERKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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